2-Chloro-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Chloro-4-(trifluoromethyl)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a formyl group attached to a benzene ring. This compound is further modified by the presence of a trifluoromethyl group and a chlorine atom on the aromatic ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly affect the reactivity of the benzaldehyde.
Synthesis Analysis
The synthesis of trifluoromethylated aromatic compounds, such as this compound, can be achieved through various methods. One approach is the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the introduction of the trifluoromethyl group into the aromatic system . This method represents a novel pathway for the synthesis of trifluoromethylated compounds, providing direct access to a diverse range of structures under mild reaction conditions.
Molecular Structure Analysis
The molecular structure of related benzaldehyde derivatives has been extensively studied. For instance, the structure of a compound synthesized from 4-[N, N-di(4-tolyl)amino] benzaldehyde with 2-chlorobenzohydrazide was determined using various spectroscopic techniques and X-ray crystallography . The analysis revealed that the benzene ring and acylhydrazone moiety were essentially planar, with non-planar arrangements observed in other parts of the molecule. Such structural insights are crucial for understanding the reactivity and potential applications of this compound.
Chemical Reactions Analysis
Benzaldehydes are known to participate in a variety of chemical reactions. For example, the interaction of benzaldehyde with a bifunctional Lewis acid resulted in the formation of an adduct, where the benzaldehyde molecule acted as a terminal ligand . This demonstrates the ability of the formyl group in benzaldehydes to engage in coordination chemistry. Additionally, the presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the reactivity of the aldehyde, potentially leading to unique chemical transformations specific to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic ring. The thermal stability of a related compound, 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone, was found to be stable up to 341.1°C . Spectroscopic and electrochemical studies of such compounds can provide insights into their potential as charge-transporting materials. The presence of the trifluoromethyl group in this compound is likely to affect its spectroscopic properties and stability, making it a candidate for various applications in materials science.
Scientific Research Applications
Genotoxicity Studies
Benzaldehyde and its derivatives, including 2-Chloro-4-(trifluoromethyl)benzaldehyde, have been studied for their genotoxic effects. For instance, in a study involving Drosophila melanogaster, benzaldehyde demonstrated genotoxic and mutagenic effects, as evidenced by the increased incidence of mutated phenotypes in flies and changes in protein profiles, indicating that high concentrations can affect genetic material integrity (Deepa Pv et al., 2012).
Metabolism and Cytotoxicity
The metabolism and cytotoxicity of benzyl derivatives have been explored to understand their interaction with biological systems. For instance, benzyl sulfides showed cytotoxicity in isolated rat hepatocytes and were metabolized to benzaldehyde, which was not cytotoxic (J. Veltman et al., 1988).
Applications in Pharmacology
Benzaldehyde derivatives have been studied for their potential pharmacological applications. For example, a novel anticonvulsant, 4-(4-fluorophenoxy)benzaldehyde semicarbazone, demonstrated excellent protection in rat oral maximal electroshock screens (J. Dimmock et al., 1999).
Effects on Ethanol Metabolism
The compound 4-(diethylamino)benzaldehyde has been studied for its effects on ethanol metabolism, indicating its potential in understanding substance interactions within biological systems (M. Mahmoud et al., 1993).
Anti-Inflammatory Activities
Certain benzaldehyde derivatives have been synthesized and tested for their anti-inflammatory activities, revealing moderate effectiveness at specific dosage levels, offering insights into their potential therapeutic applications (B. Tozkoparan et al., 1999).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that the compound can cause irritation to the respiratory system , suggesting that it may interact with respiratory tract cells or associated biochemical pathways.
Mode of Action
It is known to be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1h-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the targets.
Pharmacokinetics
Its physical properties such as its liquid form and density (1435 g/mL at 25 °C (lit)) may influence its bioavailability and pharmacokinetics.
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory system , indicating that it may induce cellular responses related to inflammation and irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)benzaldehyde. For instance, its reactivity may be affected by the presence of other chemicals in the environment. Additionally, its physical state and stability may be influenced by temperature and pressure conditions .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPHWVSJASKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517429 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82096-91-1 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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